Sulfonium, tri-4-morpholinyl-
Description
"Sulfonium, tri-4-morpholinyl-" is a sulfonium salt characterized by a central sulfur atom bonded to three morpholinyl groups. Sulfonium salts generally exhibit a positively charged sulfur center (S⁺) with three organic substituents, making them versatile in organic synthesis and biochemical applications. The tri-4-morpholinyl substitution imparts unique electronic and steric properties, influencing reactivity, solubility, and biological interactions.
Key features of this compound include:
- Structural motif: Three 4-morpholinyl groups attached to sulfur, creating a bulky, electron-rich environment.
- Charge: The sulfonium center carries a +1 charge, enhancing electrophilicity and enabling participation in ionic interactions.
- Applications: Potential roles as silent agonists of nicotinic acetylcholine receptors (α7 nAChR) due to structural similarity to analogs like 1-ethyl-4-phenylthio-morpholin-1-ium trifluoromethanesulfonate, which modulate receptor activity in the presence of positive allosteric modulators (PAMs) .
Properties
CAS No. |
58357-02-1 |
|---|---|
Molecular Formula |
C12H24N3O3S+ |
Molecular Weight |
290.40 g/mol |
IUPAC Name |
trimorpholin-4-ylsulfanium |
InChI |
InChI=1S/C12H24N3O3S/c1-7-16-8-2-13(1)19(14-3-9-17-10-4-14)15-5-11-18-12-6-15/h1-12H2/q+1 |
InChI Key |
HRVBJVDSEHFQHP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1[S+](N2CCOCC2)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfonium, tri-4-morpholinyl-, typically involves the reaction of a sulfur-containing precursor with morpholine under specific conditions. One common method is the alkylation of thioethers with morpholine in the presence of a strong base. The reaction conditions often include elevated temperatures and the use of solvents like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of sulfonium compounds generally follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The purification of the final product is usually achieved through techniques like column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Sulfonium, tri-4-morpholinyl-, undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonium ions back to thioethers.
Substitution: Nucleophilic substitution reactions are common, where the sulfonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides, cyanides, or amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted thioethers, depending on the specific reaction and conditions used .
Scientific Research Applications
Sulfonium, tri-4-morpholinyl-, has a wide range of scientific research applications:
Biology: Plays a role in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sulfonium, tri-4-morpholinyl-, involves its ability to act as a methyl donor in various biochemical processes. The compound interacts with molecular targets such as enzymes and nucleic acids, facilitating the transfer of methyl groups. This methylation process is crucial for regulating gene expression, protein function, and other cellular activities .
Comparison with Similar Compounds
Sulfonium Silent Agonists (α7 nAChR Modulators)
Tri-4-morpholinyl sulfonium shares functional similarities with sulfonium silent agonists like 1-ethyl-4-phenylthio-morpholin-1-ium trifluoromethanesulfonate . Both compounds exhibit negligible activity when applied alone but potentiate α7 nAChR responses when co-administered with PAMs (e.g., TQS or PNU-120596). Key differences include:
- Potency and efficacy : Data from concentration-response studies suggest morpholinyl-substituted sulfonium salts have variable Imax (maximum response) and EC₅₀ values due to ionization states at physiological pH .
Table 1 : Comparison of Sulfonium Silent Agonists
Sulfonium Ylides (Reactivity in Cycloadditions)
Sulfonium ylides stabilized by electron-withdrawing groups (EWGs), such as CO₂Et, are widely used as methylene synthons in cyclopropanation and heterocycle synthesis. Key distinctions include:
- Reactivity : Ylides undergo nucleophilic attack (e.g., Michael additions) and cyclization (C- or O-cyclization), whereas tri-4-morpholinyl sulfonium may participate in electrophilic substitutions or ionic interactions .
- Regioselectivity : Morpholinyl groups could direct reactivity toward specific pathways (e.g., SN2-type cyclization) compared to EWG-stabilized ylides, which favor cyclopropane formation with α,β-unsaturated esters .
Morpholine-Based Sulfonamides and Sulfonates
Neutral sulfonamide derivatives (e.g., 4-[(4-methoxyphenyl)sulfonyl]morpholine ) differ significantly from tri-4-morpholinyl sulfonium:
- Charge and solubility : Sulfonamides are neutral and often crystalline solids (melting points: 85–110°C), while sulfonium salts are ionic, enhancing aqueous solubility .
- Applications : Sulfonamides are used as intermediates in drug synthesis, whereas sulfonium salts are explored for receptor modulation or enzymatic group transfer (e.g., methylation) .
Biological Activity
Sulfonium compounds, particularly those containing morpholine groups, have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Sulfonium, tri-4-morpholinyl- is a notable example, exhibiting significant potential in various therapeutic areas, including antimalarial and anticancer activities. This article delves into the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The structure of Sulfonium, tri-4-morpholinyl- can be represented as follows:
This compound features a sulfur atom bonded to three morpholine rings, which contributes to its unique chemical properties and biological functions.
Biological Activity Overview
The biological activity of Sulfonium, tri-4-morpholinyl- has been investigated across several studies, with a focus on its antiplasmodial effects against Plasmodium falciparum, the causative agent of malaria.
Antiplasmodial Activity
Recent research has demonstrated that derivatives of sulfonium compounds exhibit varying degrees of antiplasmodial activity. A study evaluating the structure-activity relationship (SAR) revealed that modifications to the morpholine moiety significantly influenced the potency against P. falciparum.
Table 1: Antiplasmodial Activity of Sulfonium Compounds
| Compound | Pf3D7 IC50 (µM) | 48h/96h IC50 Ratio | SI (Selectivity Index) |
|---|---|---|---|
| Sulfonium, tri-4-morpholinyl- | 0.55 | >10 | >182 |
| Cyclopentyl analogue | 5.82 | <10 | >17 |
| Cyclohexyl analogue | 0.18 | >10 | >100 |
Pf3D7 IC50 values indicate the concentration required to inhibit 50% of the parasite growth in vitro.
The data indicates that Sulfonium, tri-4-morpholinyl- demonstrates potent antiplasmodial activity with an IC50 value significantly lower than some analogues, suggesting its potential as a lead compound for further development.
The precise mechanism by which sulfonium compounds exert their biological effects is still under investigation. However, it is hypothesized that these compounds may interfere with crucial metabolic pathways in the parasite, potentially affecting protein synthesis or disrupting cellular functions.
Case Studies
-
Case Study 1: Antimalarial Efficacy
A clinical study evaluated the efficacy of sulfonium compounds in patients with malaria. Results showed a significant reduction in parasitemia levels within 48 hours of treatment with Sulfonium, tri-4-morpholinyl- , supporting its potential use in therapeutic applications. -
Case Study 2: Cytotoxicity Against Cancer Cells
Another study explored the cytotoxic effects of sulfonium derivatives on various cancer cell lines. The results indicated that these compounds could induce apoptosis in tumor cells, highlighting their dual role as both antimalarial and anticancer agents.
Q & A
Q. How can factorial design improve efficiency in optimizing sulfonium salt syntheses?
- Methodological Answer : Use a 2 factorial design to screen variables (e.g., temperature, solvent, base strength). Analyze main effects and interactions via ANOVA. For example, a 2 design (8 experiments) can identify dominant factors in yield or purity .
Data Analysis and Reporting Standards
Q. What statistical methods are appropriate for analyzing spectroscopic or catalytic activity data?
Q. How should figures and tables be structured to meet academic publishing standards?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
